

# AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monocarboxylate transporter 1 (MCT1) inhibitor, **AZD3965**, with other emerging alternatives targeting lactate transport in cancer. The information presented is based on reproducible experimental data from published research, offering a comprehensive resource for evaluating its performance and potential applications.

### **Executive Summary**

**AZD3965** is a potent and selective inhibitor of MCT1, a key transporter of lactate across the cell membrane. In cancer cells that rely on glycolysis for energy production, inhibiting MCT1 leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of tumor growth. This guide summarizes the quantitative data on **AZD3965**'s efficacy, details the experimental protocols used to generate this data, and visualizes the key cellular pathways and experimental workflows.

### **Comparative Performance of MCT Inhibitors**

The following tables summarize the in vitro and in vivo performance of **AZD3965** in comparison to other notable MCT inhibitors.

Table 1: In Vitro Potency and Efficacy of MCT Inhibitors



Compound	Target(s)	Cell Line	Assay Type	IC50 / Ki / pKi	Reference
AZD3965	MCT1 (selective over MCT2, no activity against MCT3/4)	Raji (Burkitt's Lymphoma)	Lactate Efflux	IC50: 5.12 nM	[1]
4T1 (Breast Cancer)	L-Lactate Uptake	IC50: 17.0 ± 3.6 nM	[2]		
4T1 (Breast Cancer)	Cell Growth	IC50: 22.2 ± 4.6 nM	[2]	-	
Human MCT1	Binding Affinity	pKi: 8.8	[1]	-	
BAY-8002	MCT1/2	DLD-1 (Colon Cancer)	[14C]-L- Lactate Uptake	IC50: in nM range	
AR-C155858	MCT1/2	Rat Erythrocytes	Binding Affinity	Ki: 2 nM	-
Syrosingopin e	MCT1/MCT4 (dual inhibitor)	HAP1	-	IC50: 2500 nM (MCT1), 40 nM (MCT4)	[3]
K562 (Leukemia)	Cell Growth	IC50: >10 μM	[4]		
HL60 (Leukemia)	Cell Growth	IC50: 1.5 μM	[4]	-	
SkBr3 (Breast Cancer)	Cell Growth	IC50: 1.8 μM	[4]		



α-cyano-4-					
hydroxycinna	Non-selective	4T1 (Breast	L-Lactate	IC50: 7.57 ±	[2]
mic acid	MCTs	Cancer)	Uptake	15.2 mM	[2]
(CHC)					

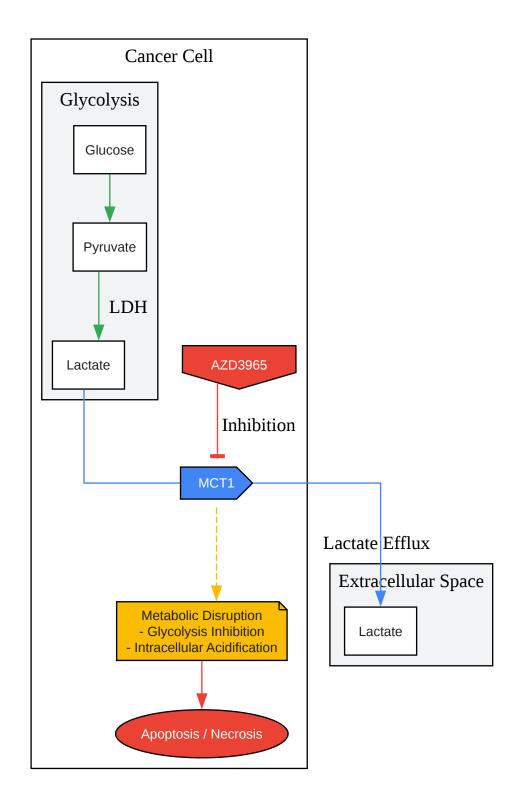
Table 2: In Vivo Efficacy of AZD3965

Cancer Model	Treatment	Dosing Schedule	Outcome	Reference
Raji Xenograft	AZD3965 (100 mg/kg)	Oral, twice daily	85% tumor growth inhibition	[1][5]
Raji Xenograft	AZD3965 (50 mg/kg) + Doxorubicin (3 mg/kg)	Oral, twice daily (AZD3965); Once weekly (Doxorubicin)	81% tumor growth inhibition (combination)	[5]
Raji Xenograft	AZD3965 (100 mg/kg) + Rituximab (10 mg/kg)	Oral, twice daily (AZD3965); Once weekly (Rituximab)	Enhanced tumor regression compared to monotherapy	[5]
4T1 Breast Tumor	AZD3965 (100 mg/kg)	Intraperitoneal, twice daily	Decreased tumor volume and Ki67 expression	[2]

## **Signaling Pathways and Experimental Workflows**

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

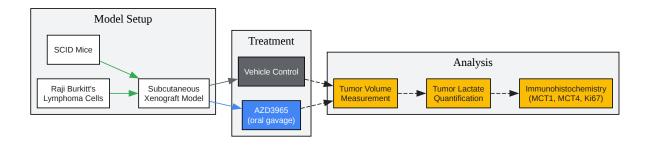




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Caption: Mechanism of action of AZD3965 in a glycolytic cancer cell.





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- To cite this document: BenchChem. [AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#reproducibility-of-published-azd3965-research-findings]

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